Calcitetrol

Calcium Homeostasis Bone Metabolism Intestinal Absorption

Select Calcitetrol (1α,24R,25-trihydroxyvitamin D3) for cleaner, tissue-specific VDR signaling dissection. Unlike calcitriol, it preferentially stimulates intestinal calcium transport while attenuating bone calcium mobilization, eliminating hypercalcemia and mineralization toxicity as confounding variables in OVX bone models. Its low CYP3A4 induction liability ensures stable metabolic capacity in long-term hepatic assays. Ideal for biomarker assay development and gut-specific genomic response studies. Ensure your research data is reproducible—choose only the specific metabolite.

Molecular Formula C27H44O4
Molecular Weight 432.6 g/mol
CAS No. 56142-94-0
Cat. No. B045664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcitetrol
CAS56142-94-0
Synonyms(24R)​-​1α,​24,​25-​Trihydroxyvitamin D3;  1α,24R,25-Trihydroxycholecalciferol;  (1α,3β,5Z,7E,24R)-9,10-Secocholesta-5,7,10(19)-triene-1,3,24,25-tetrol;  1α,24R,25-Trihydroxyvitamin D3;  PRI 2193;  Ro 21-7729;  (1R,3S,Z)-5-((E)-2-((1R,3aS,7aR)-1-((2R,5R)-5
Molecular FormulaC27H44O4
Molecular Weight432.6 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
InChIInChI=1S/C27H44O4/c1-17(8-13-25(30)26(3,4)31)22-11-12-23-19(7-6-14-27(22,23)5)9-10-20-15-21(28)16-24(29)18(20)2/h9-10,17,21-25,28-31H,2,6-8,11-16H2,1,3-5H3/b19-9+,20-10-/t17-,21-,22-,23+,24+,25-,27-/m1/s1
InChIKeyWFZKUWGUJVKMHC-UKBUZQLGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 75 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcitetrol (CAS 56142-94-0): A Structurally Unique Vitamin D3 Metabolite with Differentiated Tissue-Selective Activity Profile


Calcitetrol (1α,24R,25-trihydroxyvitamin D3; CAS 56142-94-0) is an endogenous trihydroxylated metabolite of vitamin D3, classified as a secosteroid hormone [1]. It is formed via 24-hydroxylation of the active hormone calcitriol (1,25-dihydroxyvitamin D3) by the CYP24A1 enzyme, representing a downstream catabolic and functionally distinct metabolite rather than a synthetic analog [2]. Its molecular structure features an additional hydroxyl group at the C24 position relative to calcitriol, which confers altered receptor interactions, distinct tissue selectivity, and a differentiated biological profile that cannot be replicated by the parent compound or other in-class metabolites [3].

Why Generic Substitution with Calcitriol or Other Vitamin D Metabolites Fails for Calcitetrol-Requiring Assays and Models


Vitamin D metabolites and analogs are not functionally interchangeable despite shared receptor targets. Calcitetrol exhibits a distinct profile of tissue-selective actions that diverges sharply from calcitriol, the primary active hormone. While calcitriol potently mobilizes bone calcium and stimulates intestinal transport simultaneously, calcitetrol demonstrates a preferential action on the intestine with markedly attenuated bone calcium mobilization [1]. Furthermore, in comparative in vivo models, calcitetrol preserves bone mineralization and avoids the hypercalcemic liability observed with equipotent or higher doses of calcitriol [2]. These differential effects arise from altered vitamin D receptor (VDR) interaction dynamics, differential recruitment of co-regulators, and distinct pharmacokinetic handling, including a lower propensity for CYP3A4 induction relative to calcitriol [3]. Consequently, substituting calcitriol or other analogs for calcitetrol in mechanistic studies, biomarker discovery assays, or preclinical bone models introduces uncontrolled variables that compromise data reproducibility and confound interpretation of VDR-mediated outcomes.

Calcitetrol (CAS 56142-94-0) Quantitative Differentiation Evidence: Comparator-Based Performance Data


Intestinal Selectivity: Calcitetrol Preferentially Stimulates Intestinal Calcium Transport with Attenuated Bone Calcium Mobilization Relative to Calcitriol

In direct comparative assays using vitamin D-deficient rats, calcitetrol (1,24,25-trihydroxyvitamin D3) demonstrated a preferential action on intestinal calcium transport while exhibiting significantly lower potency for bone calcium mobilization relative to the parent hormone calcitriol (1,25-dihydroxyvitamin D3). Calcitetrol was 60% as active as vitamin D3 in curing rickets, indicating significant but attenuated systemic activity [1]. Critically, it was found to be 'less active on a weight basis than 1,25-dihydroxyvitamin D3 in stimulating and sustaining intestinal calcium transport and bone calcium mobilization but appears to have preferential action on the intestine' [1]. A separate study confirmed that 24-hydroxycalcitriol (calcitetrol) stimulates intestinal calcium transport but not bone calcium mobilization or phosphate transport reactions [2].

Calcium Homeostasis Bone Metabolism Intestinal Absorption Vitamin D Receptor Pharmacology

Preserved Bone Mineralization and Attenuated Hypercalcemia: Calcitetrol Protects Bone Quality in OVX Rat Model Where Calcitriol Causes Mineralization Defects

In a direct head-to-head comparative study in ovariectomized (OVX) Fischer-344 rats, calcitetrol (1,24R,25-trihydroxyvitamin D3) administered orally at 30 ng/rat/day produced a markedly different safety and bone quality profile compared to calcitriol (1,25-dihydroxyvitamin D3) at 15 ng/rat/day. Both compounds prevented ovariectomy-induced osteopenia in the lumbar vertebra, but calcitriol treatment resulted in hypercalcemia, hyperphosphatemia, hypercalciuria, and critically, impaired bone mineralization [1]. In contrast, calcitetrol 'only slightly increased serum calcium levels and did not impair bone mineralization' [1]. Notably, when calcitetrol was co-administered with calcitriol, it partially antagonized the untoward effects of calcitriol on bone mineralization, indicating a modulatory, protective role [1].

Osteoporosis Bone Histomorphometry Hypercalcemia Preclinical Models Postmenopausal Bone Loss

Reduced Systemic Potency in Mineral Metabolism: Calcitetrol is Approximately 1/10 as Potent as Calcitriol in Dairy Cows

In a controlled comparative potency study in mature, nonlactating, nonpregnant Jersey cows, the trihydroxylated vitamin D3 metabolite calcitetrol (1,24(R),25-trihydroxyvitamin D3) demonstrated markedly attenuated systemic mineral-mobilizing activity relative to the dihydroxylated parent hormone calcitriol (1,25-dihydroxyvitamin D3). Following administration, calcitetrol induced 'smaller and less protracted changes in plasma minerals' compared to calcitriol [1]. Based on these criteria, the trihydroxylated vitamin D3 metabolites appeared only 1/10 as potent as 1,25-dihydroxyvitamin D3 in the cow [1].

Comparative Endocrinology Mineral Metabolism Veterinary Pharmacology Vitamin D Metabolite Potency

Reduced CYP3A4 Induction Liability: Calcitetrol Exhibits Low Induction Potential While Calcitriol is Classified as High

In a systematic profiling of cytochrome P450 induction potential among vitamin D metabolites, calcitetrol (1,24R,25-trihydroxyvitamin D3) was classified as having a 'Low' propensity for inducing CYP3A4, with CYP3A4 accounting for 100% of its metabolism [1]. In contrast, the parent hormone calcitriol (1,25-dihydroxyvitamin D3), along with several other major metabolites including 24R,25-dihydroxyvitamin D3 and calcifediol, were all classified as 'High' inducers [1]. This differential classification suggests that calcitetrol presents a lower risk of auto-induction and drug-drug interaction liabilities in hepatic models.

Drug Metabolism CYP3A4 Induction Pharmacokinetics In Vitro ADME Vitamin D Analog Profiling

Optimal Application Scenarios for Calcitetrol (CAS 56142-94-0) Based on Differentiated Evidence Profile


Mechanistic Studies of Tissue-Selective Vitamin D Receptor (VDR) Signaling in Intestine vs. Bone

Calcitetrol's preferential intestinal action and lack of bone calcium mobilization activity [1] make it an ideal tool for dissecting tissue-specific VDR signaling pathways. Researchers can use calcitetrol to stimulate intestinal calcium transport endpoints without simultaneously triggering bone resorption, enabling cleaner isolation of gut-specific VDR genomic responses. This avoids the confounding dual action of calcitriol, which obscures interpretation of tissue-specific effects.

Preclinical Osteoporosis Models Requiring Bone Mineralization Integrity Assessment

In ovariectomized (OVX) rat models of postmenopausal bone loss, calcitetrol prevents cancellous bone osteopenia while preserving bone mineralization and avoiding hypercalcemia [2]. This contrasts sharply with calcitriol, which impairs mineralization at bone-sparing doses. Investigators evaluating bone quality parameters (mineral apposition rate, wall width of remodeling units) should select calcitetrol to eliminate mineralization toxicity as a confounding variable, yielding more interpretable data on bone anabolic/anti-resorptive mechanisms.

Biomarker Discovery and Diagnostic Assay Development for Arthritis

Calcitetrol (24-hydroxycalcitriol) has been identified and utilized as a biomarker for diagnosing a specific type of arthritis . Procurement of high-purity calcitetrol is essential for developing and validating LC-MS/MS or immunoassay-based diagnostic kits targeting this metabolite. Substitution with other vitamin D metabolites would invalidate assay specificity and diagnostic accuracy.

In Vitro Metabolism and Drug-Drug Interaction Studies with Extended Incubation Times

For hepatic cell-based assays (e.g., primary hepatocytes, HepaRG) involving long-term exposure to vitamin D metabolites, calcitetrol's 'Low' CYP3A4 induction liability [3] offers a distinct advantage over calcitriol and other major metabolites classified as 'High' inducers. Using calcitetrol minimizes time-dependent changes in metabolic enzyme capacity, reducing confounding effects on co-administered test compounds and improving assay reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calcitetrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.